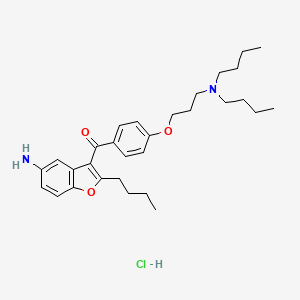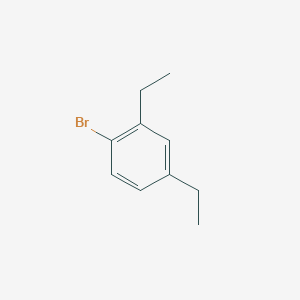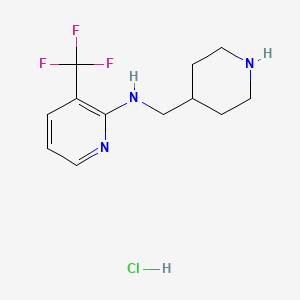
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is an intermediate used in the synthesis of dronedarone hydrochloride, a class III antiarrhythmia drug for the prevention of cardiac arrhythmias such as atrial fibrillation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride involves multiple steps. The key steps include the formation of the benzofuran ring and the subsequent attachment of the amino and butyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification steps to obtain the compound in high purity. The production process is designed to be efficient and cost-effective while maintaining the quality of the final product .
化学反応の分析
Types of Reactions
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with modified functional groups .
科学的研究の応用
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is a key intermediate in the synthesis of dronedarone hydrochloride, which is used to treat cardiac arrhythmias.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. In the case of dronedarone hydrochloride, the compound works by blocking multiple ion channels, including sodium, potassium, and calcium channels, which helps to stabilize the cardiac rhythm and prevent arrhythmias .
類似化合物との比較
Similar Compounds
Dronedarone hydrochloride: A class III antiarrhythmia drug synthesized using (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride as an intermediate.
Amiodarone: Another class III antiarrhythmia drug with a similar mechanism of action but different chemical structure.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to be used as an intermediate in the synthesis of dronedarone hydrochloride. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound in scientific research and industry .
特性
分子式 |
C30H43ClN2O3 |
|---|---|
分子量 |
515.1 g/mol |
IUPAC名 |
(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C30H42N2O3.ClH/c1-4-7-11-28-29(26-22-24(31)14-17-27(26)35-28)30(33)23-12-15-25(16-13-23)34-21-10-20-32(18-8-5-2)19-9-6-3;/h12-17,22H,4-11,18-21,31H2,1-3H3;1H |
InChIキー |
QTTLVUDYPZNGHX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate](/img/structure/B14087115.png)


![2-[[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one](/img/structure/B14087130.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087131.png)
![N-Benzyl-N-ethyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14087135.png)
![3-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14087148.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14087154.png)
![1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087165.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B14087177.png)
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]](/img/structure/B14087179.png)
![1-Bromoimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B14087187.png)
![1-(4-Ethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087188.png)
